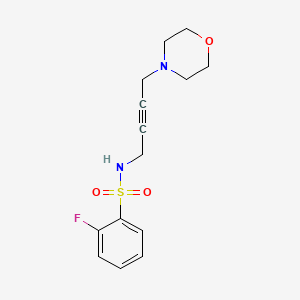

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a but-2-yn-1-yl group attached to a benzenesulfonamide core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-morpholinobut-2-yne.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Click Chemistry: The compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in the presence of a base.

Click Chemistry: Copper(I) catalysts and azides are commonly used reagents for this type of reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or azides used. For example, in click chemistry, the product is a triazole derivative.

Aplicaciones Científicas De Investigación

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in bioconjugation applications, the compound undergoes click chemistry reactions to form stable triazole linkages. These linkages can be used to attach various biomolecules, enabling their detection or modification.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure but lacks the morpholine ring.

4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Used in radiolabeling for PET imaging.

Uniqueness

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and reactivity in certain applications. Additionally, the fluorine atom provides opportunities for radiolabeling, making it valuable in imaging studies.

Actividad Biológica

Overview

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is an aromatic sulfonamide compound notable for its unique structural features, including a fluorine atom and a morpholine ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H17FN2O3S. The compound features a benzenesulfonamide core, which is essential for its biological activity, particularly in enzyme inhibition and receptor modulation.

Key Characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 302.36 g/mol |

| IUPAC Name | 2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |

| Solubility | Soluble in DMSO and other organic solvents |

| Melting Point | Not specified in available literature |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, potentially binding to active sites or allosteric sites to modulate enzymatic activities. Additionally, the presence of the morpholine ring enhances its solubility, facilitating better interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation. The specific activity of this compound has been investigated in various cancer models.

- Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases.

- Bioconjugation Applications : The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules for imaging studies such as positron emission tomography (PET). Its ability to form stable triazole linkages through click chemistry enhances its utility in biomedical research.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduces cell viability at micromolar concentrations, suggesting potent antitumor effects.

- Mechanistic Insights : Research published in a peer-reviewed journal reported that the compound inhibits the target enzyme by binding competitively, leading to a decrease in substrate conversion rates.

- Imaging Applications : In preclinical studies, the use of this compound for PET imaging showed promising results, with effective labeling of peptides that could be tracked in vivo.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its fluorine substitution and morpholine structure:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide | Moderate enzyme inhibition | Lacks morpholine ring |

| 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide | Radiolabeling for PET imaging | Incorporates fluorine for radiolabeling |

| This compound | High potency against cancer cells | Enhanced solubility and reactivity |

Propiedades

IUPAC Name |

2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSJXRRSHFWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.